molecular formula C7H9N3 B3356797 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine CAS No. 69142-91-2

1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine

Cat. No.: B3356797
CAS No.: 69142-91-2
M. Wt: 135.17 g/mol
InChI Key: DAVSUECJZIRNDV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine is a heterocyclic compound that contains a bicyclic structure with nitrogen atoms at positions 1 and 2. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of pyridazine derivatives with suitable reagents to form the desired bicyclic structure . For example, the enamine prepared from a pyridazine derivative can be condensed with 2-cyanoacetohydrazide by heating at reflux in dimethyl formamide solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an antihypertensive and antiplatelet agent.

    Industry: Utilized in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[3,2-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-7-6(8-4-1)3-5-9-10-7/h1-2,4,9-10H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVSUECJZIRNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497875
Record name 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69142-91-2
Record name 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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